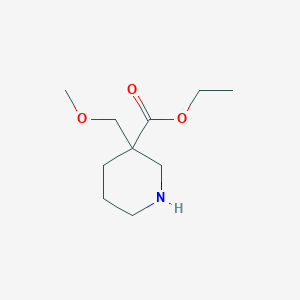

Ethyl 3-(methoxymethyl)piperidine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-(methoxymethyl)piperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-3-14-9(12)10(8-13-2)5-4-6-11-7-10/h11H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJJMTZFBHZYZGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCNC1)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 3-(methoxymethyl)piperidine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring with a methoxymethyl group and an ethyl ester. Its chemical formula is CHNO, and it has a molecular weight of approximately 209.27 g/mol. The presence of the methoxymethyl group is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound's structure allows it to form hydrogen bonds and hydrophobic interactions, which can modulate the activity of various biological pathways.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially impacting processes such as bone resorption and inflammation.

- Receptor Modulation : The compound may also interact with neurotransmitter receptors, influencing neurochemical signaling pathways.

In Vitro Studies

Recent research has evaluated the pharmacological effects of this compound through various in vitro assays:

- Cathepsin K Inhibition : A study found that derivatives of piperidine compounds exhibited significant inhibitory activity against Cathepsin K, an enzyme involved in bone resorption. This compound may share similar properties, suggesting potential applications in treating osteoporosis (IC50 values were reported in the range of micromolar concentrations) .

- Neuroprotective Effects : Compounds structurally related to this compound have shown promise in neuroprotection by modulating monoamine oxidase (MAO) activity, which is crucial for maintaining neurotransmitter levels .

Case Studies

- Bone Resorption Studies : In a series of experiments focusing on bone health, compounds similar to this compound demonstrated significant reductions in collagen degradation markers (CTX-I) in RAW264.7 cells, indicating their potential as anti-bone resorption agents .

- Neuropharmacology : Research involving piperidine derivatives has highlighted their role in modulating MAO activity, which correlates with reduced oxidative stress and neurodegeneration in animal models . This suggests that this compound could have therapeutic implications for neurodegenerative diseases.

Data Summary Table

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

Ethyl 3-(3-Ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate (Compound 7a/7b)

- Structure: Ethyl carboxylate at position 1, with a 3-ethoxy-3-oxopropyl chain and methoxyimino group at position 4.

- Key Differences: The ethyl ester at position 1 (vs. position 3 in the target compound) alters electronic distribution and steric hindrance.

- Synthesis : Prepared via oxime formation with O-methylhydroxylamine hydrochloride, yielding an 84% diastereomeric mixture .

- Physicochemical Properties :

- Polarity : Higher polarity (RF = 0.56 in petroleum ether/ethyl acetate) due to additional ester and oxime groups.

- Stability : The oxime may confer sensitivity to acidic or reductive conditions.

Ethyl 3-[(4-Methylphenyl)methyl]piperidine-3-carboxylate Oxalate

- Structure : A 4-methylbenzyl substituent at position 3, paired with an oxalate counterion.

- Key Differences :

- The aromatic benzyl group increases lipophilicity (logP ~2.5 estimated) compared to the methoxymethyl group (logP ~1.2).

- The oxalate salt enhances aqueous solubility, critical for bioavailability.

- Applications : Likely used in salt forms to improve crystallinity and stability .

Ethyl 3-(2-Methoxyethyl)-1-(tetrahydro-2H-pyran-4-yl)piperidine-3-carboxylate

- Structure : A 2-methoxyethyl substituent and tetrahydropyran group at position 1.

- The 2-methoxyethyl chain extends the substituent length, altering electronic effects compared to methoxymethyl.

- Synthesis : Likely involves nucleophilic substitution or reductive amination for tetrahydropyran incorporation .

Stereochemical and Salt Form Comparisons

(3R,4R)-Ethyl 4-Methylpiperidine-3-carboxylate Derivatives

- Structure : Methyl group at position 4 and stereospecific carboxylate at position 3.

- Key Differences :

- Applications : Used in stereoselective synthesis of kinase inhibitors or protease modulators.

Ethyl 3-(4-Methoxybenzyl)piperidine-3-carboxylate Hydrochloride

- Structure : 4-Methoxybenzyl substituent and hydrochloride salt.

- Hydrochloride salt increases solubility in polar solvents (e.g., water or ethanol) .

Simplified Analogs: Nipecotate Derivatives

Ethyl Nipecotate (Piperidine-3-carboxylic Acid Ethyl Ester)

- Structure : Lacks the methoxymethyl group, simplifying the piperidine scaffold.

- Key Differences: Reduced molecular weight (C8H15NO2 vs. C10H17NO4 for the target compound). Higher conformational flexibility due to absence of substituents.

- Applications : Common building block for anticonvulsants and GABA receptor modulators .

Comparative Data Table

Research Findings and Implications

- Synthetic Accessibility : this compound derivatives are synthesized via oxime formation or hydrogenation, with diastereomer separation critical for purity .

- Biological Relevance : Methoxymethyl and benzyl substituents enhance blood-brain barrier penetration compared to simpler nipecotate derivatives.

- Salt Forms : Hydrochloride or oxalate salts (e.g., ) improve solubility but may require additional purification steps.

- Steric Effects : Bulky groups like tetrahydropyran reduce metabolic clearance but complicate synthetic routes .

Preparation Methods

Piperidine Core Formation and Functionalization

A common approach begins with the preparation of a 4-piperidone or 3-substituted piperidine intermediate. One method involves condensation of a piperidone with a primary amine, such as aniline, to form 4-amino-4-carboxyamino-piperidine derivatives, which can be further functionalized.

- Example: 1-carbethoxy-4-piperidone is condensed with aniline to yield 1-(carbethoxy)-4-(phenylamino)-4-piperidinecarboxanilide, which serves as a key intermediate.

Introduction of the Methoxymethyl Group

The methoxymethyl substituent is typically introduced via etherification of a hydroxymethyl intermediate. This involves:

- Reduction of a carboxyl or ester group to a hydroxymethyl piperidine derivative using reducing agents like lithium aluminum hydride.

- Subsequent alkylation of the hydroxyl group with methyl iodide in the presence of a base such as sodium hydride and a polar aprotic solvent like hexamethylphosphoramide (HMPA).

This step converts the 4-(hydroxymethyl)-piperidine derivative into the corresponding 4-(methoxymethyl)-piperidine compound.

Esterification and Final Modifications

Esterification of the carboxylic acid intermediate is achieved using standard methods such as treatment with ethanol under acidic conditions or via acid chlorides. The ethyl ester functional group is introduced or preserved during these steps.

In some synthetic routes, acylation with agents like propionyl chloride in solvents such as chloroform is performed to yield further derivatives, which can be recrystallized for purification.

Representative Synthetic Route Summary

| Step | Reaction Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Condensation of 1-carbethoxy-4-piperidone with aniline | Aniline, reflux conditions | Forms 1-(carbethoxy)-4-(phenylamino)-4-piperidinecarboxanilide |

| 2 | Hydrolysis of N-substituent | KOH in isopropanol | Removes substituent, yields 4-(phenylamino)-4-piperidinecarbox-(N-methylanilide) |

| 3 | Reduction to hydroxymethyl derivative | Lithium aluminum hydride | Converts ester/carboxyl to alcohol |

| 4 | Etherification of hydroxyl group | NaH, MeI, HMPA | Introduces methoxymethyl group |

| 5 | Acylation (optional) | Propionyl chloride, chloroform | Final modification step, purification by recrystallization |

This sequence is adapted from synthetic procedures used for related piperidine derivatives such as alfentanil and sufentanil analogs.

Alternative Preparation Methods and Variations

Use of Epoxide Intermediates

Reaction Conditions and Optimization

- Temperature: Typically moderate temperatures (30–35 °C) are employed during condensation and hydrolysis steps to optimize yield and minimize side reactions.

- Solvents: Polar aprotic solvents such as HMPA facilitate etherification reactions, while chloroform is preferred for acylation steps.

- Bases: Sodium hydride is commonly used for deprotonation prior to alkylation.

- Purification: Recrystallization from solvents like acetone or trituration methods are used to obtain high purity products.

Summary Table of Key Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Type | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Condensation + Reduction + Etherification | 1-carbethoxy-4-piperidone + aniline | LiAlH4, NaH, MeI, HMPA | Multi-step synthesis | High selectivity, well-established | Multiple purification steps |

| Epoxide Opening | Piperidone epoxide + primary amine | Aniline, base | Nucleophilic ring opening | Controlled substitution | Requires epoxide intermediate synthesis |

| Direct Alkylation | 3-hydroxymethyl piperidine derivative | MeI, NaH | Etherification | Fewer steps | Risk of side reactions |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Ethyl 3-(methoxymethyl)piperidine-3-carboxylate, and how is purity ensured?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions. For example, the methoxymethyl group may be introduced via alkylation of a piperidine precursor using methoxymethyl chloride under inert conditions. Solvent choice (e.g., dichloromethane or ethanol) and catalysts (e.g., Lewis acids) are critical for yield optimization. Purification via column chromatography or recrystallization ensures high purity (>95%). Reaction progress is monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .

Q. How is the structural integrity of this compound confirmed after synthesis?

- Methodological Answer : Characterization employs a combination of spectroscopic techniques:

- 1H/13C NMR : Assigns proton and carbon environments, with DEPT-135 confirming CH, CH2, and CH3 groups.

- 2D NMR (COSY, HSQC) : Resolves complex coupling patterns and connectivity.

- Mass Spectrometry (MS) : Validates molecular weight via ESI-TOF or MALDI-TOF.

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹).

Purity is quantified using HPLC with UV detection (λ = 210–254 nm) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodological Answer : Solubility is tested in common solvents (e.g., DMSO, ethanol, chloroform) via gravimetric analysis. Stability studies involve:

- Thermal Stability : Heating at 25–60°C for 24–72 hours, monitored by HPLC.

- Photostability : Exposure to UV light (254 nm) in quartz cuvettes.

- pH Stability : Incubation in buffered solutions (pH 2–12) followed by LC-MS analysis.

Results guide storage conditions (e.g., anhydrous, 2–8°C in amber vials) .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of this compound in nucleophilic or electrophilic reactions?

- Methodological Answer : Mechanistic studies utilize:

- Density Functional Theory (DFT) : Calculates transition-state energies for reactions like ester hydrolysis or methoxymethyl group substitution.

- Isotopic Labeling : 18O-labeled esters track hydrolysis pathways.

- Kinetic Isotope Effects (KIE) : Differentiate between SN1/SN2 mechanisms.

For example, the methoxymethyl group’s electron-donating effect may stabilize carbocation intermediates in acid-catalyzed reactions .

Q. How can synthetic yields of this compound be optimized in large-scale preparations?

- Methodological Answer : Optimization strategies include:

- Design of Experiments (DoE) : Vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions.

- Continuous Flow Chemistry : Enhances mixing and heat transfer for exothermic steps.

- Catalyst Screening : Evaluate Pd/C, Ni, or enzyme-mediated catalysis for specific steps.

Post-synthesis, crystallization protocols using solvent mixtures (e.g., ethyl acetate/hexane) improve yield and purity .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Use fluorescence-based substrates (e.g., fluorogenic proteases) to measure IC50 values.

- Cellular Uptake Studies : Radiolabel the compound (e.g., 14C) and quantify intracellular accumulation via scintillation counting.

- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite.

Parallel cytotoxicity assays (MTT or resazurin) ensure selective activity .

Q. How should researchers address contradictions in spectral data or biological activity results for this compound?

- Methodological Answer :

- Spectral Discrepancies : Re-run NMR with higher field instruments (≥500 MHz) or use heteronuclear correlation experiments (HMBC).

- Biological Variability : Validate assays with positive/negative controls and replicate experiments (n ≥ 3).

- Impurity Analysis : Conduct LC-MS/MS to detect trace byproducts affecting activity.

Collaborative verification with independent labs reduces methodological bias .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for synthesis and purification steps.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

Safety data for analogous piperidine derivatives recommend avoiding inhalation and skin contact due to potential neurotoxic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.